N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide
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Overview
Description
N-[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide is a complex organic compound characterized by its unique molecular structure This compound features a naphthalene ring system substituted with a carboxamide group and a thiazolyl moiety, which is further substituted with a 2,4-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of naphthalene-1-carboxylic acid with 2-aminothiazole derivatives, followed by the introduction of the 2,4-dimethylphenyl group through a subsequent substitution reaction. The reaction conditions often require the use of strong bases or coupling reagents to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography are utilized to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with altered functional groups.
Reduction: Reduction reactions can be employed to modify the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions typically require nucleophiles or electrophiles, depending on the desired substitution pattern.
Major Products Formed:
Scientific Research Applications
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide has found applications in various scientific fields:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It can be used as a probe or inhibitor in biochemical studies to investigate enzyme activities and molecular interactions.
Medicine: The compound's potential therapeutic properties are being explored, particularly in the development of new drugs targeting specific diseases.
Industry: Its unique chemical properties make it valuable in the production of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact mechanism depends on the context in which the compound is used, such as in therapeutic applications or biochemical assays.
Comparison with Similar Compounds
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide is structurally similar to other thiazolyl and naphthalene derivatives. its unique combination of functional groups sets it apart in terms of reactivity and potential applications. Similar compounds include:
Thiazolyl derivatives: These compounds share the thiazolyl moiety but may have different substituents on the thiazole ring.
Naphthalene derivatives: These compounds feature the naphthalene ring system with various substituents, leading to diverse chemical properties.
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Biological Activity
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide is a synthetic compound belonging to the class of thiazole derivatives. Its unique structure combines a thiazole ring with a naphthalene moiety, which may contribute to its biological activities. This article explores the compound's biological activity, including its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C19H17N2OS. The compound features a thiazole ring linked to a naphthalene carboxamide, which enhances its lipophilicity and biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) indicates that the presence of the thiazole ring is crucial for enhancing anticancer activity due to its ability to interact with DNA and proteins involved in cell proliferation.
Table 1: Cytotoxicity Data of Thiazole Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | A-431 | 1.98 ± 1.22 |
Compound B | Jurkat | 23.30 ± 0.35 |
This compound | HT29 | <10 (expected) |
Antimicrobial Activity
Thiazole derivatives have also been investigated for their antimicrobial properties. Research indicates that this compound exhibits activity against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
The biological activity of this compound can be attributed to several mechanisms:
1. DNA Interaction: The compound's planar structure allows it to intercalate between DNA bases, inhibiting replication and transcription.
2. Enzyme Inhibition: It may act as an inhibitor for specific enzymes involved in cancer cell metabolism or bacterial growth.
3. Reactive Oxygen Species (ROS) Generation: Similar compounds have been shown to induce oxidative stress in cells, leading to apoptosis in cancer cells.
Study 1: Antitumor Activity
A study published in MDPI evaluated the anticancer effects of thiazole derivatives on various cancer cell lines. The results indicated that compounds with similar structural features to this compound had potent growth-inhibitory effects comparable to standard chemotherapy agents like doxorubicin .
Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial properties of thiazole-based compounds demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria . The study utilized disc diffusion methods to assess efficacy.
Properties
IUPAC Name |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2OS/c1-14-10-11-17(15(2)12-14)20-13-26-22(23-20)24-21(25)19-9-5-7-16-6-3-4-8-18(16)19/h3-13H,1-2H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHYRTBOOBGLIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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